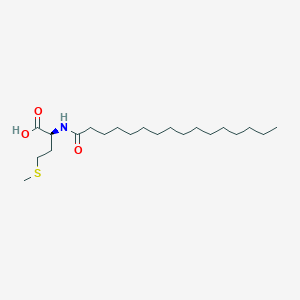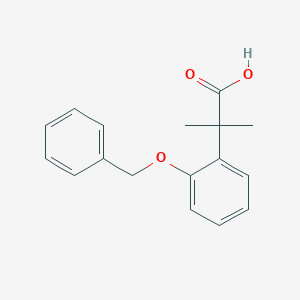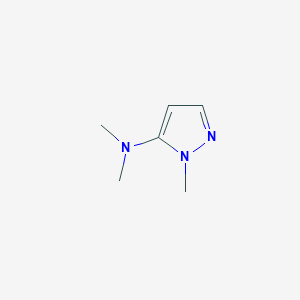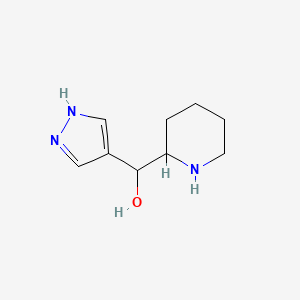
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. It contains a carboxylic acid group, which imparts acidity and potential for chemical reactivity.
Métodos De Preparación
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.
Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.
Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.
Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.
Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Halogenation or other substitutions can modify the benzothiazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine).
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Alcohol analogs.
- Substitution: Halogenated benzothiazoles.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Dyes, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The compound’s effects likely involve:
Molecular Targets: Specific proteins or enzymes.
Pathways: Signaling cascades or metabolic processes.
Comparación Con Compuestos Similares
While unique, it shares features with related benzothiazoles:
Similar Compounds:
Propiedades
Fórmula molecular |
C20H19NO4S3 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23) |
Clave InChI |
JYHUSSKQMHZFPO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)




![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)



![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


